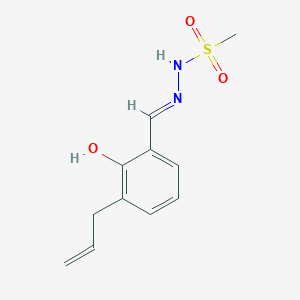![molecular formula C11H8N6 B6133201 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)
7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazoloindole derivatives and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. It has also been found to have a neuroprotective effect and has shown promising results in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole in lab experiments include its synthetic accessibility, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Future Directions
The potential applications of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole in scientific research are vast, and there are many future directions for its study. Some of these directions include further studies on its anti-cancer properties, its potential use as an anti-inflammatory agent, and its neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for potential drug development.
Synthesis Methods
The synthesis of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole involves the reaction of 7-methylindole-3-carboxaldehyde with 3-aminoguanidine in the presence of acetic acid and sodium acetate. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final compound.
Scientific Research Applications
7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer properties and has shown promising results in the treatment of breast cancer and leukemia. It has also been studied for its potential use as an anti-inflammatory agent and has shown significant results in reducing inflammation in animal models.
properties
IUPAC Name |
4-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-6-2-3-8-7(4-6)9-10(13-8)14-11-15-12-5-17(11)16-9/h2-5H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLKJWYPPOQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC4=NN=CN4N=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)


![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)


![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
![2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6133191.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)
![2-[benzyl(methyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-indanecarboxamide](/img/structure/B6133207.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)